molecular formula C12H11N3OS B2988562 3-(cinnamylthio)-1,2,4-triazin-5(4H)-one CAS No. 1321704-14-6

3-(cinnamylthio)-1,2,4-triazin-5(4H)-one

Cat. No.: B2988562
CAS No.: 1321704-14-6
M. Wt: 245.3
InChI Key: ZZCIMHIBANWMKZ-QPJJXVBHSA-N
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Description

3-(Cinnamylthio)-1,2,4-triazin-5(4H)-one is a chemical compound with the CAS Registry Number 353260-84-1 . It is a solid supplied for research and development purposes only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. As a 1,2,4-triazin-5(4H)-one derivative, it belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal and agrochemical research due to their wide range of potential biological activities . The cinnamylthio moiety may influence the compound's properties and interaction with biological targets. Researchers are exploring such hybrid structures for developing novel compounds with enhanced activity profiles. Please handle this material with appropriate laboratory safety precautions.

Properties

IUPAC Name

3-[(E)-3-phenylprop-2-enyl]sulfanyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-11-9-13-15-12(14-11)17-8-4-7-10-5-2-1-3-6-10/h1-7,9H,8H2,(H,14,15,16)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCIMHIBANWMKZ-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Cinnamylthio 1,2,4 Triazin 5 4h One and Its Analogues

General Synthetic Routes to 1,2,4-Triazin-5(4H)-one Derivatives

The synthesis of the 1,2,4-triazin-5(4H)-one scaffold, a key heterocyclic system, can be accomplished through several reliable methods. These routes often involve condensation and cyclization reactions to build the six-membered ring containing three nitrogen atoms.

Condensation Reactions in 1,2,4-Triazinone Synthesis

Condensation reactions are fundamental to the formation of 1,2,4-triazinone derivatives. A common approach involves the reaction of α-keto acids or their esters with thiosemicarbazide (B42300). scirp.orgscirp.org For instance, the condensation of (E)-4-(4'-bromo styryl)-2-oxo-3-buteneoic acid with thiosemicarbazide initially forms a thiosemicarbazone intermediate. scirp.org This intermediate can then be cyclized to yield the corresponding 6-substituted-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. scirp.orgscirp.org Similarly, reacting benzil (B1666583) with semicarbazide (B1199961) or thiosemicarbazide is a known method to produce 5,6-diphenyl-1,2,4-triazin-3(2H)-one or its 3-thioxo analogue, respectively. jmchemsci.com Another strategy involves the cyclocondensation of acyl cyanides with thiocarbohydrazide (B147625). semanticscholar.org

Cyclization Approaches to the 1,2,4-Triazine (B1199460) Ring System

The formation of the 1,2,4-triazine ring is a critical step, often achieved through intramolecular cyclization of a suitable open-chain precursor. One established method involves the reaction between 1,2-diketones and amidrazones, which leads to the construction of the N1–C6 and N4–C5 bonds of the triazine ring. acs.org An alternative pathway involves the reaction of N-tosyl hydrazones with aziridines, which, through a "one-pot" procedure involving ring opening, cyclization, and oxidation, yields diversified 1,2,4-triazines. acs.orgresearchgate.net Domino annulation reactions also provide an efficient route to these derivatives from readily available materials like ketones, aldehydes, and alkynes. rsc.org Furthermore, the cyclization of intermediates, such as thiosemicarbazones derived from α-keto acids, is a widely used technique. scirp.orgscirp.org This cyclization is often promoted by a base, such as potassium carbonate in ethanol (B145695). scirp.orgscirp.org

Alkylation Reactions for Derivative Formation

Alkylation is a key method for functionalizing the 1,2,4-triazin-5(4H)-one core at various positions. The triazinone ring system possesses multiple nucleophilic sites, including nitrogen and sulfur atoms, allowing for the introduction of a wide range of alkyl and aryl groups. Classical N-alkylation methods often use alkyl halides (iodides or bromides) to introduce substituents at the N4 position. clockss.org Photoinduced alkylation has also been developed as an eco-friendly method for synthesizing 6-alkylated 1,2,4-triazine-3,5(2H,4H)-diones. researchgate.netrsc.org For thioxo-substituted triazinones, selective S-alkylation is a common and crucial step for further derivatization. researchgate.net This reaction typically proceeds by treating the 3-thioxo-1,2,4-triazin-5-one with an alkyl halide in the presence of a base. The resulting 3-(alkylthio) derivatives are versatile intermediates for synthesizing a variety of other functionalized triazines. tandfonline.comresearchgate.net

Reactions Involving S-Methylisothiosemicarbazide Hydroiodide for Triazinone Scaffolds

While direct search results for the use of S-methylisothiosemicarbazide hydroiodide in the synthesis of the specific target compound are limited, related precursors like thiosemicarbazide and thiocarbohydrazide are extensively used. For example, thiocarbohydrazide reacts with pyruvic acid to form 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. researchgate.net It also reacts with isatin (B1672199) to produce 4-amino-2,4-dihydro-3H- researchgate.nettandfonline.comnih.govtriazino[5,6-b]indole-3-thione. semanticscholar.org These reactions highlight the utility of thiocarbonyl-containing hydrazine (B178648) derivatives in constructing the 1,2,4-triazin-5-one scaffold, suggesting that S-methylisothiosemicarbazide could potentially serve as a synthon in similar cyclization strategies.

Specific Approaches for Introducing the Cinnamylthio Group onto the Triazinone Core

The introduction of the cinnamylthio group is a targeted modification of a pre-formed 1,2,4-triazinone ring. This is typically achieved through the alkylation of a sulfur-containing precursor.

Modification of 3-Thioxo-1,2,4-Triazin-5(4H)-one Precursors

The most direct and common method for synthesizing 3-(cinnamylthio)-1,2,4-triazin-5(4H)-one involves the S-alkylation of a 3-thioxo-1,2,4-triazin-5(4H)-one precursor. scirp.org This nucleophilic substitution reaction utilizes the sulfur atom of the thione group, which exists in tautomeric equilibrium with the thiol form. scirp.org The reaction is typically carried out by treating the 3-thioxo-1,2,4-triazin-5(4H)-one with a cinnamyl halide, such as cinnamyl bromide or cinnamyl chloride, in the presence of a base. The base deprotonates the thiol or N-H group, generating a potent nucleophile that attacks the electrophilic carbon of the cinnamyl halide, displacing the halide and forming the desired S-C bond. This type of alkylation is a well-established reaction for 3-thioxo-1,2,4-triazin-5-ones. researchgate.net

Table 1: Reactants and Conditions for the Synthesis of 3-Thioxo-1,2,4-triazin-5-one Derivatives

Starting MaterialReagentConditionsProduct TypeReference
(E)-4-(4'-bromo styryl)-2-oxo-3-buteneoic acidThiosemicarbazideReflux in EtOH-NaOAc, then boil with K₂CO₃-EtOH6-substituted-3-thioxo-1,2,4-triazin-5-one scirp.orgscirp.org
BenzilThiosemicarbazideCyclization reaction5,6-diphenyl-1,2,4-triazine-3(2H)-thione jmchemsci.comresearchgate.net
IsatinThiocarbohydrazideGlacial acetic acid4-amino-2,4-dihydro-3H- researchgate.nettandfonline.comnih.govtriazino[5,6-b]indole-3-thione semanticscholar.org
Pyruvic acidThiocarbohydrazideReaction in solution4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one researchgate.net

Table 2: General Alkylation Reactions of 1,2,4-Triazinone Derivatives

Triazinone PrecursorAlkylating AgentReaction TypeProductReference
3-Thioxo-1,2,4-triazin-5-oneAlkyl Halide (e.g., Cinnamyl Bromide)S-alkylation3-(Alkylthio)-1,2,4-triazin-5-one researchgate.netresearchgate.net
1,2,4-Triazine-3,5(2H,4H)-dioneHydrazinesPhotoinduced C-alkylation6-Alkylated-1,2,4-triazine-3,5(2H,4H)-dione researchgate.netrsc.org
3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrileAlcoholsMitsunobu Reaction (N-alkylation)4-Alkyl-1,2,4-triazine derivative clockss.org

Table of Compounds

Compound Name
This compound
1,2,4-triazin-5(4H)-one
(E)-4-(4'-bromo styryl)-2-oxo-3-buteneoic acid
Thiosemicarbazide
6-substituted-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
Benzil
Semicarbazide
5,6-diphenyl-1,2,4-triazin-3(2H)-one
Thiocarbohydrazide
N-tosyl hydrazone
Aziridine
3-thioxo-1,2,4-triazin-5-one
1,2,4-triazine-3,5(2H,4H)-dione
4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one
Pyruvic acid
Isatin
4-amino-2,4-dihydro-3H- researchgate.nettandfonline.comnih.govtriazino[5,6-b]indole-3-thione
Cinnamyl bromide

Functionalization at the 3-Position of the 1,2,4-Triazin-5(4H)-one Ring System

The synthesis of this compound hinges on the functionalization of the 1,2,4-triazin-5(4H)-one core at the 3-position. The most prevalent and effective strategy involves the S-alkylation of a 3-thioxo or 3-mercapto precursor. This precursor, 3-thioxo-1,2,4-triazin-5(4H)-one, exists in a tautomeric equilibrium with its 3-mercapto form, which allows for nucleophilic attack by the sulfur atom. scirp.orgscirp.org

The key reaction is a nucleophilic substitution where the sulfur atom of the triazine ring attacks an electrophilic cinnamyl source, typically a cinnamyl halide such as cinnamyl bromide or cinnamyl chloride. The reaction is generally carried out in the presence of a base, which deprotonates the thiol group, enhancing its nucleophilicity and facilitating the displacement of the halide leaving group. researchgate.netresearchgate.net Common bases employed for this transformation include sodium ethoxide, potassium carbonate, or triethylamine, while polar aprotic solvents like dimethylformamide (DMF) or ethanol are often used as the reaction medium. researchgate.net

This S-alkylation method is a versatile and widely applicable approach for introducing a variety of substituents at the 3-position of the triazinone ring, not limited to the cinnamyl group. tandfonline.com

Table 1: Representative S-Alkylation Reactions at the 3-Position of Triazinone Precursors

PrecursorAlkylating AgentBaseSolventProduct Type
3-thioxo-1,2,4-triazin-5(4H)-oneCinnamyl BromideK₂CO₃DMFThis compound
4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-onePhenacyl HalidesN,N-dimethylethylamineMethanol3-(phenacylthio) derivative
1H-5-mercapto-3-phenyl-1,2,4-triazoleEthyl ChloroacetateSodium Salt (in situ)EthanolS-ethoxycarbonylmethyl derivative

Optimization of Reaction Conditions and Yields for Cinnamylthio-Substituted Triazinones

The efficiency and yield of the synthesis of this compound are highly dependent on the specific reaction conditions. Optimization of these parameters is crucial for maximizing product output and purity in a cost-effective and timely manner. Key variables that are typically fine-tuned include the nature of the base and solvent, reaction temperature, and duration.

Key Optimization Parameters:

Base Selection: The choice of base is critical. Strong bases can fully deprotonate the thiol, leading to a higher concentration of the reactive thiolate anion. However, overly strong bases might lead to side reactions. Common bases range from strong alkoxides like sodium ethoxide to weaker inorganic carbonates like potassium carbonate. researchgate.net

Solvent Polarity: The solvent plays a significant role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as DMF or acetone (B3395972) are often preferred as they effectively dissolve the reactants without interfering with the nucleophilic attack.

Temperature Control: The reaction temperature directly affects the rate of reaction. While higher temperatures can accelerate the substitution, they may also promote the formation of undesired byproducts. The optimal temperature is often determined empirically to balance reaction speed and selectivity.

Reaction Time: Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion and prevent product degradation from prolonged reaction times.

Table 2: Hypothetical Optimization of S-Alkylation for this compound

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineEthanolReflux865
2K₂CO₃DMF25 (Room Temp)1280
3K₂CO₃DMF60488
4NaOEtEthanol25 (Room Temp)692
5NaOEtEthanolReflux285 (decomposition noted)

Green Chemistry Approaches in 1,2,4-Triazin-5(4H)-one Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including the 1,2,4-triazine core. These approaches aim to reduce the environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. jmaterenvironsci.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these reactions. nih.govresearchgate.net Microwave irradiation can significantly shorten reaction times, often from hours to minutes, while also improving product yields. nih.gov This is attributed to efficient and uniform heating of the reaction mixture.

Another significant green technique is sonochemistry, which utilizes ultrasonic irradiation to promote chemical reactions. mdpi.com Ultrasound can enhance reaction rates and yields, and often allows for milder reaction conditions. jmaterenvironsci.com The use of environmentally benign solvents, particularly water, is a cornerstone of green synthesis. nih.gov Developing synthetic routes in aqueous media eliminates the need for volatile and often toxic organic solvents.

These green methodologies offer substantial advantages over conventional heating methods, including dramatically reduced reaction times, often higher yields, and a significantly lower environmental footprint. mdpi.comnih.gov

Table 3: Comparison of Conventional and Green Synthetic Methods for Triazine Derivatives

ParameterConventional MethodMicrowave-AssistedUltrasound-Assisted
Energy Source Oil bath / Heating mantleMicrowave irradiationUltrasonic irradiation
Reaction Time Several hours (e.g., 4-8 h)Minutes (e.g., 2.5-15 min) nih.govmdpi.comMinutes (e.g., 5-35 min) mdpi.com
Solvent Often DMF, Acetic AcidDMF, or aqueous media mdpi.comWater, Ethanol/Water jmaterenvironsci.comnih.gov
Yield Moderate to goodGood to excellent (up to 88%) mdpi.comGood to excellent (>75%) mdpi.comnih.gov
Environmental Impact Higher energy consumption, use of organic solventsReduced energy use, potential for greener solventsReduced energy use, use of aqueous media

Advanced Characterization Techniques for 3 Cinnamylthio 1,2,4 Triazin 5 4h One Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are foundational in the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-(cinnamylthio)-1,2,4-triazin-5(4H)-one derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a molecule. researchgate.net

¹H-NMR spectra provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a typical this compound derivative, characteristic signals would include a singlet for the N-H proton of the triazine ring, multiplets for the aromatic protons of the cinnamyl group, and signals corresponding to the vinylic and methylene (B1212753) protons of the cinnamylthio side chain. zsmu.edu.uaresearchgate.net

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of carbonyl groups, aromatic carbons, vinylic carbons, and aliphatic carbons within the structure. researchgate.netresearchgate.net

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the assignment of signals and piecing together the molecular structure.

Table 1: Representative ¹H-NMR and ¹³C-NMR Spectral Data for this compound

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Triazine N-H~12.0 (broad singlet)-
Triazine C=O-~165.0
Triazine C-S-~155.0
Triazine C=N-~145.0
S-CH₂~4.0 (doublet)~35.0
CH=CH (Cinnamyl)~6.2-6.6 (multiplet)~125.0-135.0
Aromatic C-H (Cinnamyl)~7.2-7.5 (multiplet)~126.0-130.0
Aromatic C (Cinnamyl, substituted)-~136.0

Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitutions on the derivative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the IR spectrum would display characteristic absorption bands that confirm the presence of key structural features. The spectrum for a 1,2,4-triazine (B1199460) derivative typically shows key signals for N-H and C=O groups. nist.govnist.gov

Key vibrational frequencies include:

A strong absorption band for the carbonyl (C=O) stretching of the triazinone ring.

A broad band corresponding to the N-H stretching vibration.

Bands associated with C=N stretching within the triazine ring.

Absorptions for C=C stretching of the aromatic and vinylic parts of the cinnamyl group.

C-H stretching and bending vibrations for both aromatic and aliphatic components.

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3200-3100Medium
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Alkene)3080-3010Medium
C=O Stretch (Amide)1700-1650Strong
C=C Stretch (Aromatic)1600, 1480Medium
C=N Stretch1640-1550Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation patterns. nist.gov For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact molecular mass of the compound. researchgate.netjocpr.com The fragmentation pattern would likely involve the cleavage of the thioether bond, leading to characteristic fragments such as the cinnamyl cation and the triazinone-thiol fragment, which helps to confirm the connectivity of the structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound (C₁₂H₁₁N₃OS, Molecular Weight: 245.30 g/mol )

Fragment IonPredicted m/zDescription
[M]⁺245Molecular Ion
[C₉H₉]⁺117Cinnamyl cation (loss of triazinone-thiol)
[C₃H₂N₃OS]⁺128Triazinone-thiol fragment (loss of cinnamyl)
[C₆H₅CH=CH]⁺103Styryl fragment
[C₆H₅]⁺77Phenyl fragment

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized derivative of this compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's purity and elemental composition. zsmu.edu.uaresearchgate.net

Table 4: Elemental Analysis Data for this compound (C₁₂H₁₁N₃OS)

ElementTheoretical Percentage (%)
Carbon (C)58.76
Hydrogen (H)4.52
Nitrogen (N)17.13
Oxygen (O)6.52
Sulfur (S)13.07

X-ray Crystallography for Crystalline Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the exact spatial arrangement of atoms, bond lengths, bond angles, and torsional angles. nih.govnih.gov This technique provides unambiguous proof of the molecular structure. For related 1,2,4-triazin-5(4H)-one compounds, crystallographic studies have confirmed the planarity of the triazine ring and have revealed how the molecules pack in the crystal lattice, often stabilized by intermolecular hydrogen bonds involving the N-H and C=O groups. researchgate.netresearchgate.net This information is vital for understanding structure-activity relationships and designing new molecules.

Exploration of Biological Activities and Underlying Mechanisms of 1,2,4 Triazin 5 4h One Derivatives with Cinnamylthio Moiety

Antimicrobial Activities

Derivatives of the 1,2,4-triazine (B1199460) nucleus are recognized for their potential as antimicrobial agents. researchgate.netresearchgate.net Research has shown that various substitutions on the triazine ring can lead to compounds with significant activity against a range of microbial pathogens. nih.gov

The 1,2,4-triazine framework is a component of various synthetic compounds exhibiting antibacterial properties. researchgate.net Studies on different 1,2,4-triazine derivatives have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain 3-thio-1,2,4-triazine derivatives have been shown to inhibit the growth of gram-positive bacteria at concentrations of 5-20 µg/ml. nih.gov

The antibacterial spectrum can be broad, with some derivatives showing marked activity against multiple strains. For example, novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives have exhibited excellent activity against Staphylococcus aureus and Escherichia coli. nih.gov The introduction of different functional groups, such as a piperazine (B1678402) moiety, has been found to be crucial for high antibacterial activity against strains like S. aureus, B. subtilis, P. aeruginosa, and P. mirabilis. nih.gov While specific data on 3-(cinnamylthio)-1,2,4-triazin-5(4H)-one is limited, the general activity of its parent scaffold suggests potential for antibacterial action.

Below is a table summarizing the antibacterial activity of selected 1,2,4-triazine derivatives against various bacterial strains.

Compound TypeBacterial StrainActivity/MICReference
3-thio-1,2,4-triazine derivativesGram-positive bacteriaInhibition at 5-20 µg/ml nih.gov
7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivativesStaphylococcus aureus, Escherichia coliExcellent activity nih.gov
1,2,4-triazole (B32235) analogues of ofloxacinS. aureus, S. epidermis, B. subtilis, E. coliMIC: 0.25-1 µg/mL nih.gov
Clinafloxacin-triazole hybridsGram-positive & Gram-negative bacteriaMIC: 0.25-32 µg/mL nih.gov

The 1,2,4-triazine scaffold is also a key component in the development of new antifungal agents. nih.govbeilstein-journals.org A variety of derivatives have been synthesized and tested against pathogenic fungi, showing promising results. nih.govconnectjournals.com For example, some 3-thio-1,2,4-triazine derivatives were found to inhibit fungal growth at concentrations between 5-20 microgram/ml. nih.gov

A systematic study on 3-phenyl-1,2,4-triazin-6-ones revealed highly compelling levels of antifungal activity against agriculturally important plant-pathogenic fungi like Zymoseptoria tritici. nih.gov One of the most active compounds in this series demonstrated control of Z. tritici with an EC50 of 0.005 ppm, which is comparable to the commercial fungicide azoxystrobin. nih.gov The structure-activity relationship studies indicated that substitutions on the phenyl ring and the nature of the group at the N1 position significantly influence the antifungal potency. nih.gov For instance, a 3-bromo substitution on the phenyl ring and a CH2-cyclopropyl group at N1 resulted in enhanced activity. nih.gov These findings suggest that the 1,2,4-triazin-5(4H)-one core, when appropriately substituted, is a potent pharmacophore for antifungal agents.

The table below presents the antifungal activity of representative 1,2,4-triazine derivatives.

Compound TypeFungal StrainActivity/EC50/MICReference
3-thio-1,2,4-triazine derivativesFungiInhibition at 5-20 µg/ml nih.gov
3-phenyl-1,2,4-triazin-6-one (3-Br-4-F analog)Zymoseptoria triticiHighly active nih.gov
3-phenyl-1,2,4-triazin-6-one (N-CH2-cyclopropyl analog)Zymoseptoria triticiEC50: 0.005 ppm nih.gov
1,2,4-triazole-linked thiazolidin-4-oneCandida albicansMFC: 250 μg/mL ekb.eg

Anticancer and Antitumor Activities

The 1,2,4-triazine ring system is a "privileged scaffold" in medicinal chemistry, with many of its derivatives exhibiting significant anticancer properties. nih.govijirset.comnih.gov These compounds have been evaluated against various cancer models, both in vitro and in vivo, demonstrating a broad range of antitumor activities. nih.govscialert.net

Derivatives of 1,2,4-triazine have shown potent cytotoxic activity against a wide spectrum of human cancer cell lines. ijirset.comd-nb.info For instance, certain 3-thioxo-1,2,4-triazine derivatives have been found to inhibit the growth of sarcoma 180 by 75% in vivo. nih.gov Another study highlighted that specific oxo and thioxo derivatives of 1,2,4-triazine are potent against the Human colon carcinoma (HCT-116) cell line, with IC50 values as low as 1.96 µM. ijirset.com

The antiproliferative effect is not limited to a single cancer type. Various thio-ethers derived from 3-hydrazono-5,6-diphenyl-1,2,4-triazines displayed significant activity against leukemia/lymphoma, CNS, ovarian, and small cell lung cancer. scialert.net Similarly, novel pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govijirset.comscialert.nettriazine sulfonamide derivatives exhibited potent and selective cytotoxicity against a panel of cancer cell lines with a median IC₅₀ value of 0.35 µM. researchgate.net

The table below summarizes the cytotoxic activity of various 1,2,4-triazine derivatives on different cancer cell lines.

Compound TypeCancer Cell LineActivity/IC50Reference
3-thioxo-1,2,4-triazine derivativesSarcoma 180 (in vivo)75% growth inhibition nih.gov
1,2,4-triazine oxo and thioxo derivativesHuman colon carcinoma (HCT-116)IC50: 1.96, 2.69, 3.43 µM ijirset.com
9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazinesHL-60, MCF7, MOLT-4Moderate to good cytotoxicity nih.govresearchgate.net
Pyrazolo[4,3-e]... nih.govijirset.comscialert.nettriazine sulfonamidesVarious cancer cell linesMedian IC₅₀: 0.35 µM researchgate.net
Pyrazolo[4,3-e] nih.govijirset.comscialert.nettriazine derivativesBreast cancer (MCF-7, MDA-MB-231)Stronger cytotoxicity than cisplatin nih.gov

The anticancer effects of 1,2,4-triazine derivatives are mediated through various molecular mechanisms, including the disruption of microtubule dynamics, induction of programmed cell death (apoptosis), and interference with key cellular signaling pathways. nih.govresearchgate.net

Tubulin Inhibition: Microtubules are essential for cell division, making them a key target for anticancer drugs. nih.gov Several 1,2,4-triazine derivatives have been identified as tubulin polymerization inhibitors. mdpi.commdpi.com These compounds often bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule formation, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comnih.gov For example, novel indole-1,2,4-triazole derivatives were shown to inhibit tubulin polymerization with IC50 values in the low micromolar range. mdpi.com

Apoptosis Induction: Many 1,2,4-triazine derivatives exert their cytotoxic effects by inducing apoptosis in cancer cells. researchgate.netnih.gov This can be triggered through both intrinsic and extrinsic pathways. One key mechanism involves the inhibition of anti-apoptotic proteins from the Bcl-2 family. nih.govnih.gov For instance, 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazine derivatives were studied for their interaction with the Bcl-2 protein, suggesting a role in inducing apoptosis. nih.govresearchgate.net Furthermore, some derivatives have been shown to increase the expression of pro-apoptotic proteins like Bax and activate caspases (caspase 9, 8, and 3/7), which are the executioners of apoptosis. nih.gov This process can also be linked to the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways. nih.gov

Signaling Pathway Modulation: Triazine derivatives can interfere with various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. nih.govresearchgate.net They have been shown to inhibit kinases such as EGFR (Epidermal Growth Factor Receptor), which is often overactive in many cancers. nih.gov Some compounds have shown more potent suppression against mutated EGFR (EGFRT790M) than the wild-type form, which is significant for overcoming drug resistance. researchgate.net Other pathways modulated by these compounds include the NF-κB and mTOR pathways. For example, one active derivative was found to suppress NF-κB expression, which is a key regulator of inflammation and cell survival. nih.gov

Anti-inflammatory Properties

In addition to their antimicrobial and anticancer activities, 1,2,4-triazine derivatives have been investigated for their anti-inflammatory potential. ijirset.comnih.gov Inflammation is a critical component of many diseases, and agents that can modulate the inflammatory response are of great therapeutic interest.

Studies have shown that certain fluorinated 3,5-diamino-1,2,4-triazine derivatives, developed as analogs of the drug Lamotrigine, exhibit high to moderate anti-inflammatory activity. researchgate.net The presence of both amino and trifluoromethyl (CF3) groups was found to be important for this biological activity. researchgate.net In other research, thiadiazine thione derivatives, which share structural similarities with some triazine compounds, demonstrated significant dose-dependent anti-inflammatory effects in a carrageenan-induced paw edema model in mice. nih.gov This suggests that the core heterocyclic structure is amenable to modifications that can confer potent anti-inflammatory properties. The broad biological profile of 1,2,4-triazines, including their effects on signaling pathways like NF-κB which is central to inflammation, supports their potential in this therapeutic area. nih.gov

Herbicidal and Insecticidal Potentials

The 1,2,4-triazine core is a well-established pharmacophore in the agrochemical industry. Derivatives of this scaffold are known to exhibit significant herbicidal properties, primarily by inhibiting photosynthesis in target weed species. nih.gov Specifically, asymmetric triazinones like metribuzin, which features a 3-methylthio group on the 1,2,4-triazin-5(4H)-one core, are known herbicides. usda.gov Research into related structures has shown that certain 1,2,4-triazolinone derivatives display herbicidal activity at application rates of 1.5 kg/ha . researchgate.net The mechanism of action for triazine herbicides typically involves blocking electron transport in photosystem II. nih.gov

In the realm of insecticidal activity, various heterocyclic compounds containing the 1,2,4-triazole (a related azole) or quinazolinone moieties have demonstrated efficacy against different insect species. researchgate.netresearchgate.net For instance, certain 2,3-dihydroquinazolin-4(1H)-one derivatives have shown moderate to high insecticidal activity against the oriental armyworm (Mythimna separata). researchgate.net While direct studies on the insecticidal action of this compound are not extensively detailed in the provided context, the known bioactivity of the parent triazine structure and related thio-derivatives suggests a potential area for further investigation.

Table 1: Selected Herbicidal and Insecticidal Activity of Triazine/Triazole Derivatives

Compound Class Activity Type Target Organism(s) Observed Effect
1,2,4-Triazolinone Derivatives Herbicidal General Weeds Bioactivity observed at 1.5 kg/ha . researchgate.net
Metribuzin (a 3-(methylthio)-as-triazin-5(4H)-one) Herbicidal Broadleaf Weeds and Grasses Known commercial herbicide. usda.gov
2,3-Dihydroquinazolin-4(1H)-one Derivatives Insecticidal Mythimna separata Moderate to high activity. researchgate.net

Other Investigated Biological Effects (e.g., Antioxidant, Antiviral, Anticonvulsant, Antimalarial)

Beyond their agrochemical potential, derivatives of 1,2,4-triazine have been extensively studied for a variety of pharmacological activities.

Antioxidant Activity The 1,2,4-triazole and triazine scaffolds are present in many compounds exhibiting significant antioxidant properties. nih.govresearchgate.net These compounds can neutralize harmful free radicals, which are implicated in numerous diseases and aging processes. nih.gov Studies on hydrazones derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one found them to be potent antioxidants, with some compounds being twice as active as the standard, ascorbic acid. researchgate.net The antioxidant capacity is often linked to the molecule's ability to donate electrons or hydrogen atoms.

Antiviral Activity The triazine nucleus is a key component of various antiviral agents. researchgate.net Notably, the pyrrolo[2,1-f] iomcworld.orgresearchgate.netnih.govtriazine moiety is the core of Remdesivir, a broad-spectrum antiviral drug recognized for its activity against RNA viruses. nih.gov Other research has demonstrated that certain 1,3,5-triazine (B166579) derivatives possess inhibitory activity against the yellow fever virus (YFV), with some showing efficacy at concentrations below 10 µg/mL. nuph.edu.ua

Anticonvulsant Activity Derivatives of 1,2,4-triazine and 1,2,4-triazole are of considerable interest for the development of new anticonvulsant drugs. iomcworld.orgzsmu.edu.ua Many of these compounds are thought to act by blocking voltage-gated sodium channels, a mechanism shared by established antiepileptic drugs like lamotrigine, which is itself a phenyltriazine derivative. iomcworld.org Studies on S-derivatives of 5-(furan-2-yl)-4R₁-1,2,4-triazol-3-thiones have shown significant anticonvulsant effects in animal models. zsmu.edu.ua For example, 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenyl)ethanone was found to be more effective than the reference drug phenobarbital (B1680315) in a corazole-induced seizure model. zsmu.edu.ua

Antimalarial Activity One of the most potent activities reported for this class of compounds is against malaria. Specifically, 3-alkylthio-1,2,4-triazine dimers have been discovered to be highly toxic to the malaria parasite Plasmodium falciparum, showing activity in the single-digit nanomolar range. nih.gov Importantly, these compounds were equally effective against chloroquine-resistant strains and demonstrated low toxicity to mammalian cells, indicating a high selectivity index. nih.gov This makes the 3-alkylthio-1,2,4-triazine scaffold a very promising starting point for the development of new antimalarial drugs.

Table 2: Summary of Other Biological Effects of 1,2,4-Triazine/Triazole Derivatives

Biological Effect Compound Class Key Findings
Antioxidant Hydrazones of 1,2,4-triazin-5(4H)-one Some derivatives twice as active as ascorbic acid. researchgate.net
Antiviral Pyrrolo[2,1-f] iomcworld.orgresearchgate.netnih.govtriazines Core structure of the drug Remdesivir. nih.gov
Antiviral 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl) derivatives Inhibitory activity against Yellow Fever Virus. nuph.edu.ua
Anticonvulsant S-derivatives of 1,2,4-triazol-3-thiones Showed potent activity in seizure models, exceeding reference drugs. zsmu.edu.ua

| Antimalarial | 3-Alkylthio-1,2,4-triazine dimers | Potent, single-digit nanomolar activity against P. falciparum. nih.gov |

Investigation of Enzyme Inhibition and Receptor Binding Profiles

The biological activities of this compound and its analogs can often be traced to their specific interactions with enzymes and cellular receptors.

Enzyme Inhibition The 1,2,4-triazole scaffold, closely related to the triazine core, has been incorporated into molecules designed to inhibit a range of enzymes. For example, azinane triazole-based derivatives bearing a thioether linkage have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX). nih.gov Such inhibitory profiles are relevant to the treatment of Alzheimer's disease and diabetes. nih.gov Furthermore, 1,3,5-triazine derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes, some of which are associated with tumors. semanticscholar.org

Receptor Binding In addition to enzyme inhibition, triazine derivatives have been designed as specific ligands for various neurotransmitter receptors. Research has led to the development of 1,3,5-triazine derivatives as potent and selective ligands for the serotonin (B10506) 5-HT₆ receptor, which is a therapeutic target for cognitive disorders. nih.gov In another study, a complex pyrazolo[1,5-d] iomcworld.orgresearchgate.netnih.govtriazine derivative was identified as a functionally selective inverse agonist at the benzodiazepine (B76468) site of GABA(A) α5 receptors, a profile that enhances performance in animal models of cognition. nih.gov Antipsychotic drugs frequently bind to a variety of receptors, including serotonin and dopamine (B1211576) receptors, and the triazine scaffold offers a platform for developing novel receptor ligands. nih.gov

Table 3: Enzyme and Receptor Targets for Triazine/Triazole Derivatives

Target Class Specific Target Compound Class Potential Therapeutic Application
Enzyme Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) Azinane triazole thio-derivatives Alzheimer's Disease. nih.gov
Enzyme α-Glucosidase Azinane triazole thio-derivatives Diabetes Mellitus. nih.gov
Enzyme Human Carbonic Anhydrase (hCA) 1,3,5-Triazine-benzenesulfonamide conjugates Oncology. semanticscholar.org
Receptor Serotonin 5-HT₆ Receptor 1,3,5-Triazine derivatives Cognitive Disorders. nih.gov

| Receptor | GABA(A) α5 Receptor | Pyrazolo[1,5-d] iomcworld.orgresearchgate.netnih.govtriazine derivatives | Cognitive Enhancement. nih.gov |

Structure Activity Relationship Sar Analysis of 1,2,4 Triazin 5 4h One Scaffolds Bearing Cinnamylthio Substituents

Principles and Methodologies of SAR Studies in Medicinal Chemistry

The methodologies employed in SAR studies are diverse and can be broadly categorized as traditional and computational approaches. Traditional methods involve the synthesis of a series of analogs of a lead compound. This is often done by altering substituents, changing the core scaffold, or modifying functional groups. These analogs are then subjected to biological assays to determine their potency and selectivity.

Computational approaches have become increasingly integral to modern drug discovery. These methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to correlate the chemical and physical properties of a series of compounds with their biological activities. nih.gov Molecular docking studies simulate the binding of a ligand to the active site of a biological target, providing insights into the key interactions that govern binding affinity. nih.gov Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.gov

Impact of the Cinnamylthio Group on Biological Potency and Selectivity

The cinnamyl group, derived from cinnamaldehyde (B126680), is known to possess a range of biological activities, including antioxidant and anticancer effects. nih.gov The bioactivity of cinnamaldehyde and its derivatives is often attributed to their electrophilic nature, with the α,β-unsaturated aldehyde moiety being a key reactive site. nih.gov When incorporated as a cinnamylthio substituent on the 1,2,4-triazin-5(4H)-one scaffold, this group can significantly influence the compound's biological profile.

The lipophilicity of the cinnamyl group can enhance the compound's ability to cross cell membranes, potentially leading to improved bioavailability. The thioether linkage provides a degree of flexibility, allowing the cinnamyl moiety to adopt various conformations within a biological target's binding site. Furthermore, the aromatic ring and the double bond of the cinnamyl group can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can contribute to binding affinity and selectivity.

The presence of the thioether at the 3-position of the triazine ring is also a critical determinant of activity. Studies on related 3-thio-1,2,4-triazole derivatives have demonstrated that the nature of the substituent attached to the sulfur atom plays a crucial role in modulating biological activity. nih.govpreprints.org

Influence of Substituent Variations on the 1,2,4-Triazin-5(4H)-one Ring on Activity

The biological activity of 1,2,4-triazin-5(4H)-one derivatives can be fine-tuned by introducing various substituents at different positions on the triazine ring.

PositionType of SubstituentGeneral Impact on Activity
N-4 Small alkyl or aryl groupsCan influence solubility and steric interactions within the binding pocket.
C-6 Aromatic or heteroaromatic ringsOften involved in key binding interactions, affecting potency and selectivity.
N-2 Hydrogen or small alkyl groupsCan affect tautomeric equilibrium and hydrogen bonding potential.

For instance, in a series of 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(6-substituted benzo/(thiazol)-2-yl)acetamide derivatives, the nature of the substituent on the benzothiazole (B30560) ring was found to significantly impact antitumor activity. nih.gov A compound bearing a 6-methylbenzothiazole (B1275349) moiety was identified as the most active, highlighting the importance of substitution patterns on appended aromatic rings. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical factor in its ability to interact with a biological target. Conformational analysis of 1,2,4-triazine (B1199460) derivatives reveals that the substituents on the ring can adopt various spatial orientations. The flexibility of the cinnamylthio side chain in 3-(cinnamylthio)-1,2,4-triazin-5(4H)-one allows it to explore a range of conformations, which can be crucial for optimal binding to a receptor or enzyme active site.

Studies on related 1,3,5-triazine (B166579) derivatives have shown that these molecules can exist as a mixture of conformers in solution, with the rotational barriers between them being measurable by techniques like dynamic NMR spectroscopy. mdpi.com The preferred conformation is influenced by the nature of the substituents and their interactions with the solvent. Computational methods, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the ground-state energy landscapes and the relative stabilities of different conformers. mdpi.com The biologically active conformation is often the one that best fits the binding site of the target protein, and understanding the conformational preferences of a molecule is therefore essential for rational drug design.

Identification of Pharmacophoric Features for Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 1,2,4-triazin-5(4H)-one derivatives, several key pharmacophoric features can be identified based on their structure and the SAR data of related compounds.

Key Pharmacophoric Features:

Hydrogen Bond Acceptors: The nitrogen atoms and the carbonyl oxygen of the 1,2,4-triazin-5(4H)-one ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding site of a target protein.

Hydrogen Bond Donor: The N-H group at the 4-position can serve as a hydrogen bond donor.

Hydrophobic/Aromatic Regions: The cinnamyl group provides a significant hydrophobic and aromatic region that can engage in van der Waals and π-π stacking interactions.

Thioether Linkage: The sulfur atom can also participate in interactions, and the flexibility of the thioether linkage allows for optimal positioning of the cinnamyl moiety.

Molecular modeling studies on other 1,2,4-triazine derivatives have identified key interactions with specific amino acid residues in their respective targets. nih.gov For example, in a study of 1,2,4-triazine derivatives as human D-amino acid oxidase (h-DAAO) inhibitors, hydrogen bonds with residues like Gly313 and Arg283, and hydrophobic interactions with Leu51 and His217 were found to be important for binding. nih.gov A similar approach could be used to identify the specific interactions of this compound with its biological target.

Future Perspectives and Research Directions in 1,2,4 Triazin 5 4h One Chemistry

Design and Synthesis of Novel 3-(cinnamylthio)-1,2,4-Triazin-5(4H)-one Derivatives with Enhanced Biological Profiles

Future synthetic efforts will likely focus on the strategic modification of the this compound core to improve potency, selectivity, and pharmacokinetic properties. The design of new analogs will be guided by structure-activity relationship (SAR) studies to identify key pharmacophoric features.

Key areas for modification include:

The Cinnamyl Group: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the cinnamyl moiety can modulate electronic properties and steric interactions with biological targets.

The Triazinone Core: Alkylation or arylation at different positions of the triazine ring can influence solubility and metabolic stability.

The Thioether Linkage: While the thioether is a common linkage, exploring other linkers could lead to derivatives with different chemical stability and biological activity profiles.

The synthesis of these novel derivatives will build upon established methods for preparing 1,2,4-triazine (B1199460) compounds, which often involve the cyclization of thiosemicarbazide (B42300) derivatives with α-keto acids or their esters. scialert.net

Table 1: Proposed Modifications to the this compound Scaffold

Modification SiteProposed Substituent/ChangePotential Impact
Cinnamyl Phenyl Ring-OCH₃, -Cl, -NO₂, -CF₃Enhance binding affinity, alter metabolic profile
Triazinone N-4 Position-CH₃, -C₂H₅, -BenzylImprove cell permeability and solubility
Triazinone C-6 Position-Methyl, -PhenylModulate steric and electronic properties
Thioether LinkerReplace with -O-, -NH-, -SO₂-Alter chemical stability and target interaction

Advanced Mechanistic Investigations of Specific Target Interactions

A critical direction for future research is to elucidate the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. While many 1,2,4-triazine derivatives are known to possess anticancer and antimicrobial activities, the specific enzymes, receptors, or signaling pathways they modulate are often not fully characterized. ijpsr.infobenthamdirect.com

Future mechanistic studies should include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary biological targets.

Enzyme Inhibition Assays: Quantitatively assessing the inhibitory potency (e.g., IC₅₀ values) of the compounds against specific enzymes, such as kinases or proteases, which are often implicated in disease pathways.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target, revealing the specific molecular interactions that drive its activity.

Metabolic Profiling: Investigating the metabolic fate of these compounds is crucial, as metabolites may have their own biological activity or contribute to toxicity. For instance, studies on related pyrazolo[1,5-d] scialert.netresearchgate.netpremierscience.comtriazine structures have identified oxidation of the triazine core as a key metabolic pathway. nih.gov

Exploration of Synergistic Effects with Other Bioactive Compounds

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. Future research should explore the potential for this compound derivatives to act synergistically with existing drugs.

Potential research avenues include:

Combination with Chemotherapeutic Agents: Investigating whether these triazinone derivatives can enhance the efficacy of standard anticancer drugs or overcome mechanisms of drug resistance.

Combination with Antibiotics: Assessing the ability of these compounds to work with known antibiotics to tackle drug-resistant bacterial or fungal strains. ijpsr.info

These studies would involve in vitro checkerboard assays to quantify synergy, followed by in vivo studies in relevant disease models to validate the therapeutic potential of the combination.

Table 2: Potential Drug Classes for Synergistic Studies

Disease AreaPotential Combination Drug ClassRationale
OncologyDNA-damaging agents, Kinase inhibitorsTarget complementary pathways to enhance cell killing
Infectious DiseaseBeta-lactam antibiotics, Azole antifungalsOvercome resistance mechanisms, broaden spectrum of activity
InflammationNonsteroidal anti-inflammatory drugs (NSAIDs)Target multiple inflammatory mediators for enhanced effect

Development of Advanced Methodologies for Triazinone Synthesis

Innovations in synthetic organic chemistry can greatly accelerate the discovery and development of novel triazinone derivatives. Future research should focus on developing more efficient, scalable, and environmentally friendly synthetic routes.

Areas for methodological improvement include:

One-Pot Reactions: Designing multi-component reactions where several chemical transformations occur in a single reaction vessel to improve efficiency and reduce waste.

Domino Annulation Reactions: Exploring cascade reactions, such as [4+2] domino annulations, which can rapidly construct the core triazine ring from simple starting materials. rsc.org

Solvent-Free Conditions: Developing solid-state or solvent-free reaction conditions to create more sustainable synthetic processes. chimicatechnoacta.ru

Flow Chemistry: Utilizing continuous flow reactors for safer, more controlled, and scalable synthesis of lead compounds.

These advanced methods will facilitate the rapid generation of diverse chemical libraries for biological screening, accelerating the pace of drug discovery.

Application of Artificial Intelligence and Machine Learning in Triazinone Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enabling rapid analysis of vast datasets and predictive modeling. premierscience.comnih.gov These computational tools can be powerfully applied to the study of 1,2,4-triazin-5(4H)-one derivatives.

Future applications of AI and ML in this field include:

Predictive Modeling: Using machine learning algorithms, such as graph neural networks, to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel triazinone derivatives before they are synthesized. astrazeneca.comnih.gov This allows researchers to prioritize the most promising candidates and reduce the number of compounds that need to be made and tested.

De Novo Drug Design: Employing generative AI models to design entirely new molecules with desired properties that are optimized to interact with a specific biological target. nih.gov

High-Throughput Screening Analysis: Applying AI to analyze the large datasets generated from high-throughput screening campaigns to identify hit compounds and discern complex structure-activity relationships. mdpi.com

Target Identification: Using AI to mine biological data (genomics, proteomics, etc.) to identify and validate novel drug targets for which new triazinone inhibitors could be developed. mdpi.com

By integrating AI and ML into the research workflow, scientists can accelerate the design-make-test-analyze cycle, leading to the faster and more cost-effective discovery of new therapeutic agents based on the this compound scaffold. premierscience.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.